Cas no 98977-38-9 (1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate)
98977-38-9 structure
Product Name:1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate
CAS-Nr.:98977-38-9
MF:C14H23NO5
MW:285.336124658585
MDL:MFCD24466182
CID:4542469
PubChem ID:57479910
Update Time:2025-04-24
1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Azepine-1,4-dicarboxylic acid, hexahydro-3-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester
- 3-oxo-azepane-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
- 98977-38-9
- SCHEMBL183517
- 1-tert-butyl4-ethyl3-oxoazepane-1,4-dicarboxylate
- 1-O-tert-butyl 4-O-ethyl 3-oxoazepane-1,4-dicarboxylate
- AS-74169
- 1H-Azepine-1,4-dicarboxylic acid, hexahydro-3-oxo-,1-(1,1-dimethylethyl) 4-ethyl ester
- CS-0145931
- EN300-253670
- AKOS027255473
- 1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate
- MFCD24466182
- 1-(tert-Butyl) 4-ethyl 3-oxoazepane-1,4-dicarboxylate
- STZNGLKBJPCWIB-UHFFFAOYSA-N
- 1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate(WX618505)
- 860-858-4
- 1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate
-
- MDL: MFCD24466182
- Inchi: 1S/C14H23NO5/c1-5-19-12(17)10-7-6-8-15(9-11(10)16)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3
- InChI-Schlüssel: STZNGLKBJPCWIB-UHFFFAOYSA-N
- Lächelt: O(C(N1CC(C(C(=O)OCC)CCC1)=O)=O)C(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 285.15762283g/mol
- Monoisotopenmasse: 285.15762283g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 6
- Komplexität: 386
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topologische Polaroberfläche: 72.9Ų
1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449042997-250mg |
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 250mg |
$399.64 | 2023-08-31 | |
| Alichem | A449042997-1g |
1-Tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 1g |
$960.30 | 2023-08-31 | |
| Chemenu | CM284798-1g |
1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 1g |
$771 | 2021-06-09 | |
| Chemenu | CM284798-1g |
1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95%+ | 1g |
$771 | 2022-08-30 | |
| eNovation Chemicals LLC | D767918-100mg |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-3-oxo-,1-(1,1-dimethylethyl) 4-ethyl ester |
98977-38-9 | 95% | 100mg |
$525 | 2024-06-06 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53123-0.25g |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-3-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester, (±)- |
98977-38-9 | 97% | 0.25g |
¥2638 | 2023-09-15 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB53123-1g |
1H-Azepine-1,4-dicarboxylic acid, hexahydro-3-oxo-, 1-(1,1-dimethylethyl) 4-ethyl ester, (±)- |
98977-38-9 | 97% | 1g |
¥6596 | 2023-09-15 | |
| Enamine | EN300-253670-0.05g |
1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 0.05g |
$128.0 | 2024-06-19 | |
| Enamine | EN300-253670-0.1g |
1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 0.1g |
$191.0 | 2024-06-19 | |
| Enamine | EN300-253670-0.25g |
1-tert-butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate |
98977-38-9 | 95% | 0.25g |
$272.0 | 2024-06-19 |
1-Tert-Butyl 4-Ethyl 3-Oxoazepane-1,4-Dicarboxylate Verwandte Literatur
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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